(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Medicinal Chemistry Isomer Comparison Lipophilicity

(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (CAS 1956311-07-1; free base CAS 944897-62-5) is a heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 5-position with a trifluoromethyl (–CF₃) group and at the 2-position with a methanamine (–CH₂NH₂) moiety. The hydrochloride salt (molecular formula C₄H₅ClF₃N₃O, molecular weight 203.55 g/mol) is designed to enhance aqueous solubility and handling stability relative to the free base.

Molecular Formula C4H5ClF3N3O
Molecular Weight 203.55 g/mol
Cat. No. B11894068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Molecular FormulaC4H5ClF3N3O
Molecular Weight203.55 g/mol
Structural Identifiers
SMILESC(C1=NN=C(O1)C(F)(F)F)N.Cl
InChIInChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-10-9-2(1-8)11-3;/h1,8H2;1H
InChIKeyUNDWKQLHYNQBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Profile: (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride — CAS Registry, Physicochemical Identity, and Class Positioning


(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (CAS 1956311-07-1; free base CAS 944897-62-5) is a heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 5-position with a trifluoromethyl (–CF₃) group and at the 2-position with a methanamine (–CH₂NH₂) moiety . The hydrochloride salt (molecular formula C₄H₅ClF₃N₃O, molecular weight 203.55 g/mol) is designed to enhance aqueous solubility and handling stability relative to the free base . The 1,3,4-oxadiazole regioisomer is systematically differentiated from the 1,2,4-oxadiazole counterpart in the AstraZeneca compound collection, where matched-pair analysis reveals an order-of-magnitude lower lipophilicity (median log D difference of 1.2 units), superior metabolic stability, lower hERG inhibition liability, and higher aqueous solubility for the 1,3,4-isomer series [1]. The –CF₃ group further confers a documented global protective effect against hepatic oxidative metabolism on the oxadiazole ring, reducing the number of observable microsomal metabolites [2]. This compound serves as a key intermediate in the synthesis of Sitagliptin impurity reference standards and is classified as a fluorine-containing heterocyclic building block routinely supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why In-Class 1,3,4-Oxadiazole Methanamine Building Blocks Cannot Be Assumed Interchangeable with (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride


Substituting this compound with a generic 1,3,4-oxadiazole methanamine or with a 1,2,4-oxadiazole regioisomer introduces quantifiable liabilities that propagate through downstream synthesis and biological screening. At the regioisomer level, the 1,2,4-oxadiazole matched pair systematically exhibits ~1.2 log D units higher lipophilicity, altered metabolic stability, elevated hERG inhibition risk, and reduced aqueous solubility compared to the 1,3,4-isomer scaffold [1]. At the substituent level, replacement of the 5-CF₃ group with a methyl (–CH₃) or hydrogen eliminates the electron-withdrawing and metabolic shielding effects that the –CF₃ group provides; published data demonstrate that –CF₃ substitution on the oxadiazole ring reduces the number of hepatic microsomal metabolites from 18 to 8 in a matched comparison [2]. Furthermore, related 1,3,4-oxadiazole amide derivatives bearing the 5-CF₃ motif have demonstrated MIC values as low as 0.03907 µg/mL against B. cereus FM314, establishing a structure–activity relationship that is absent in non-fluorinated congeners [3]. For procurement decisions, these differences mean that substitution without explicit re-validation risks altered pharmacokinetic profiles, reduced target engagement, and non-compliance in impurity profiling workflows where the exact building block is specified in regulatory submissions.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride


1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Differentiation: Log D, Metabolic Stability, hERG, and Solubility Advantages from Matched-Pair Analysis

In the most authoritative systematic comparison of oxadiazole regioisomers published to date, Boström et al. analyzed 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection. In virtually all cases, the 1,3,4-oxadiazole isomer displayed an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner, with a median log D difference of 1.2 log units across the matched-pair dataset [1]. Significant differences favoring the 1,3,4-isomer were also observed for metabolic stability, hERG inhibition liability, and aqueous solubility — all critical parameters for lead optimization and downstream ADMET profiling [1]. For a purchaser sourcing (5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride rather than the 1,2,4-regioisomer analog (CAS 1364677-67-7, molecular formula C₄H₅ClF₃N₃O, identical molecular weight but distinct connectivity and GHS hazard profile including H302/H315 warnings), this evidence means the 1,3,4-scaffold provides a systematically validated advantage in drug-like property space that cannot be achieved by simple regioisomer substitution [2].

Medicinal Chemistry Isomer Comparison Lipophilicity Metabolic Stability hERG

Metabolic Shielding by the 5-Trifluoromethyl Group on the 1,3,4-Oxadiazole Scaffold: Reduction of Hepatic Microsomal Metabolites

Diana et al. (1995) demonstrated that introduction of a trifluoromethyl substituent onto the oxadiazole ring provides a global protective effect against hepatic oxidative metabolism [1]. In a monkey liver microsomal assay, the non-fluorinated parent compound WIN 54954 produced 18 distinct metabolic products, whereas the trifluoromethyl-substituted analogue was converted to only 8 products — a 56% reduction in metabolic complexity [1]. This protective effect was further confirmed across a variety of heterocyclic analogues, establishing the –CF₃ group as a metabolic stability-enhancing motif on oxadiazole scaffolds [1]. For the target compound, the 5-CF₃ substitution on the 1,3,4-oxadiazole core directly confers this documented metabolic shielding advantage relative to non-fluorinated analogs such as (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (CAS not assigned to HCl salt; free base CAS 125295-22-9, molecular weight 113.12 g/mol), which lacks the electron-withdrawing and steric protection of the –CF₃ group .

Drug Metabolism Trifluoromethyl Effect Microsomal Stability Oxadiazole

Antibacterial Potency Achievable via the 5-Trifluoromethyl-1,3,4-oxadiazole Scaffold: MIC Data from Amide Derivatives

Xiong et al. (2024) designed and synthesized a series of novel trifluoromethyl-1,3,4-oxadiazole amide derivatives (compounds 1a–1n) via molecular hybridization [1]. Among these, compounds 1c, 1d, 1i, 1j, and 1n demonstrated relatively superior antimicrobial performance against Bacillus cereus FM314, achieving a minimum inhibitory concentration (MIC) of 0.03907 µg/mL [1]. This sub-40 ng/mL potency establishes the 5-trifluoromethyl-1,3,4-oxadiazole scaffold as a productive starting point for antibacterial lead generation. Molecular docking analysis identified Ser57 and Thr125 residues (PDB ID: 4EI9) as potentially critical contributors to the inhibitory activity, and these findings were corroborated by molecular dynamics simulations and MMPBSA free-energy validations [1]. While this MIC value is derived from elaborated amide derivatives rather than the methanamine building block itself, the data directly demonstrate the biological potential of the 5-CF₃-1,3,4-oxadiazole substructure and support procurement of the methanamine building block as the enabling intermediate for accessing this validated chemotype. In contrast, analogous 2-aryl-5-methyl-1,3,4-oxadiazole compounds lacking the –CF₃ group have been reported with MIC values in the range of 512–1224 µg/mL — approximately four orders of magnitude weaker [2].

Antibacterial MIC Bacillus cereus Fluorine Chemistry 1,3,4-Oxadiazole

Regulatory Identity: Role as a Precursor to Sitagliptin Impurity Reference Standards

(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine is the core structural motif in two characterized Sitagliptin impurities: Sitagliptin Impurity 62 (N1,N2-Bis((5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methyl)ethane-1,2-diamine) and Sitagliptin Impurity 63 (N1-((5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methyl)ethane-1,2-diamine) [1]. These impurities are supplied as characterized reference standards compliant with ICH and regional regulatory guidelines for analytical method development, method validation, and batch-release testing [1]. The methanamine building block is therefore the direct synthetic precursor to these impurity standards. For analytical QC laboratories and pharmaceutical manufacturers requiring impurity reference materials for ANDA/NDA submissions, procurement of this specific building block is non-negotiable: substitution with a regioisomeric or non-fluorinated oxadiazole methanamine would yield structurally incorrect impurity standards that do not match the specified impurity profile and would fail regulatory scrutiny.

Pharmaceutical Analysis Impurity Profiling Sitagliptin Reference Standard Quality Control

Synthetic Efficiency: Comparative Yields Across Three Validated Routes to the 5-CF₃-1,3,4-Oxadiazole Core

Three validated synthetic routes have been reported for constructing the 5-(trifluoromethyl)-1,3,4-oxadiazole core bearing the methanamine substituent. Route 1 (acyl hydrazide cyclization with trifluoroacetic anhydride/POCl₃) achieves yields of 68–85% with high regioselectivity for the –CF₃ group, though it employs hazardous phosphoryl chloride . Route 2 (hydroxyamidine ring-closure with trifluoroacetyl halides, derived from patent WO2019020451A1) is a one-pot procedure that achieves yields of 60–75% with improved scalability [1]. Route 3 (photoredox-catalyzed synthesis) operates under mild, eco-friendly conditions with estimated adapted-protocol yields of 65–88%, though it requires specialized photochemical equipment . The availability of multiple high-yielding synthetic entry points differentiates this building block from less synthetically accessible oxadiazole analogs — for instance, 5-aryl-1,3,4-oxadiazole-2-methanamines frequently require multi-step sequences with cumulative yields below 40% due to protecting-group manipulations and challenging heterocycle formations .

Organic Synthesis Cyclodehydration Trifluoromethyl Heterocycles Process Chemistry Route Scouting

Procurement-Driven Application Scenarios for (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride


Pharmaceutical Impurity Reference Standard Synthesis for Sitagliptin ANDA/NDA Submissions

QC and analytical development laboratories synthesizing or sourcing Sitagliptin Impurity 62 and Impurity 63 reference standards require this specific building block as the direct synthetic precursor [1]. The structural identity of these dimeric and monomeric impurities is defined by the 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)methyl fragment; any substitution with a regioisomeric (1,2,4-oxadiazole) or non-fluorinated methanamine building block produces an incorrect impurity standard that does not match the regulatory impurity profile, directly compromising method validation and batch-release testing in accordance with ICH Q3A/Q3B guidelines [1]. Procurement of the hydrochloride salt form is preferred for its enhanced solubility and stability during standard storage conditions (sealed, dry, 2–8°C) [2].

Antibacterial Lead Optimization Leveraging the 5-CF₃-1,3,4-Oxadiazole Pharmacophore

Medicinal chemistry teams targeting Gram-positive pathogens can deploy this methanamine building block as a versatile intermediate for constructing 1,3,4-oxadiazole amide derivatives that have demonstrated MIC values as low as 0.03907 µg/mL against B. cereus FM314 [1]. The primary amine handle at the 2-position of the oxadiazole ring enables direct amide coupling with diverse carboxylic acid partners, enabling rapid analog generation. Researchers may also reference the molecular docking data identifying Ser57 and Thr125 (PDB ID: 4EI9) as key binding-site residues to guide rational design [1]. The 1,3,4-oxadiazole regioisomer provides lower lipophilicity and reduced hERG risk compared to the 1,2,4-analog — properties that support progression toward in vivo candidates [2].

Metabolically Stable Probe and Tool Compound Design

Chemical biology and DMPK groups designing metabolically stable probes should prioritize this building block over non-fluorinated alternatives. The –CF₃ group on the oxadiazole ring has been shown to reduce hepatic microsomal metabolite count from 18 to 8 in a matched comparison, providing a 56% reduction in metabolic complexity [1]. This intrinsic metabolic shielding effect — combined with the lower baseline lipophilicity of the 1,3,4-oxadiazole scaffold (median log D ~1.2 units lower than 1,2,4-isomer) — makes this building block an optimal starting point for probe molecules intended for cellular or in vivo target-engagement studies where metabolic stability and low non-specific binding are critical performance parameters [2].

Fluorinated Heterocycle Library Synthesis for Agrochemistry and Crop Protection

Agrochemical discovery programs focused on fungicidal or insecticidal oxadiazole chemotypes can utilize this building block to access the trifluoromethyl-1,3,4-oxadiazole substructure that appears in multiple patent families claiming activity against soybean rust, corn rust, cucumber anthracnose, wheat brown rust, and broad bean rust at low application rates [1]. The methanamine functionality provides a convenient synthetic handle for diversification into amides, sulfonamides, ureas, and secondary amines. The commercial availability of this building block at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility across library synthesis campaigns and structure–activity relationship studies [2].

Quote Request

Request a Quote for (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.